Kielcorin

Vue d'ensemble

Description

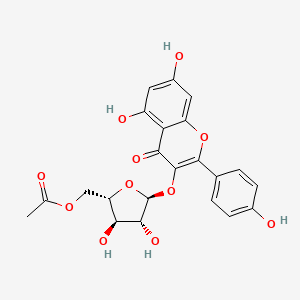

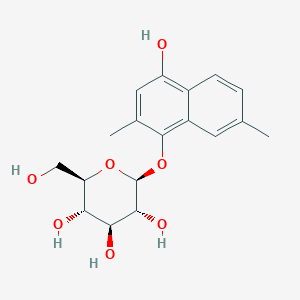

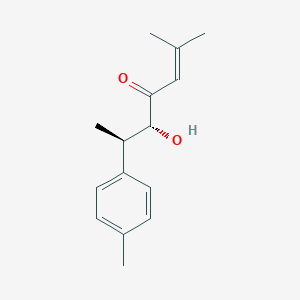

Kielcorin is a type of xanthonolignoid . It can be found in Kielmeyera variabilis . The molecular formula of Kielcorin is C24H20O8 .

Synthesis Analysis

The synthesis of Kielcorin involves the oxidative coupling of coniferyl alcohol with an appropriate xanthone . Different oxidizing agents were studied, and the best results were obtained with potassium hexacyanoferrate (III) .Molecular Structure Analysis

The structure elucidation of Kielcorin was achieved by 2D-NMR techniques such as COSY, HETCOR, HSQC, and HMBC . Long-range C,H connectivities were used to establish the orientation of the substituents on the 1,4-dioxine rings, while NOE experiments were used to determine the configurations of these rings .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Kielcorin are based on the oxidative coupling of coniferyl alcohol with an appropriate xanthone . The influence of different oxidizing agents was studied, and the best results were obtained with potassium hexacyanoferrate (III) .Physical And Chemical Properties Analysis

The average mass of Kielcorin is 436.411 Da and its monoisotopic mass is 436.115814 Da . More detailed physical and chemical properties of Kielcorin are not available in the retrieved papers.Applications De Recherche Scientifique

Structural Analysis and Properties : Kielcorin, isolated from Kielmeyera coriacea, is characterized as a xanthonolignoid. Its structure was proposed through high-resolution MS and PMR spectra analysis (Castelão et al., 1977).

Antibacterial Activity : Kielcorin, among other compounds isolated from Kielmeyera variabilis, was tested for antibacterial properties. It was found to be inactive against Staphylococcus aureus and Bacillus subtilis, indicating limited antibacterial application (Pinheiro et al., 2003).

Antitumor and Protein Kinase C Inhibition : Kielcorin has been noted for its protein kinase C inhibition and antitumor activities. A study developed a method for enantioresolution of Kielcorin to improve the production rate for semipreparative processes, indicating potential in cancer research (Sousa et al., 2006).

Antifungal Activity : A study on Hypericum perforatum subsp. angustifolium indicated that Kielcorin, found in the roots of these plants, may possess antifungal properties. This was suggested by the higher antifungal activity of controlled condition-grown plants, which had higher xanthone accumulation compared to wild plants (Tocci et al., 2013).

Cytotoxicity and Cancer Research : Kielcorin's cytotoxic effects were evaluated in various studies, including its impact on the growth of human cancer cell lines and its influence on human lymphocytes (Wilairat et al., 2005).

Molluscicidal Activity : The methanol extract of Kielmeyera variabilis, containing Kielcorin, showed significant molluscicidal activity against Biomphalaria glabrata, a freshwater snail (Pinheiro et al., 2003).

Chemical Composition Studies : The composition and potential uses of Kielcorin were explored in various plant species, contributing to the understanding of its distribution and potential applications in different biological contexts (Ali et al., 2011).

Propriétés

IUPAC Name |

(2R,3R)-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-5-methoxy-2,3-dihydro-[1,4]dioxino[2,3-c]xanthen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20O8/c1-28-17-9-12(7-8-15(17)26)21-19(11-25)31-24-22-14(10-18(29-2)23(24)32-21)20(27)13-5-3-4-6-16(13)30-22/h3-10,19,21,25-26H,11H2,1-2H3/t19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRBDQYXCSFVISO-TZIWHRDSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@@H]2[C@H](OC3=C4C(=CC(=C3O2)OC)C(=O)C5=CC=CC=C5O4)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Kielcorin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

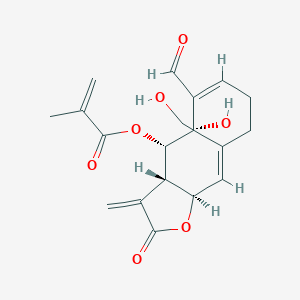

![(1aR,4S,4aS,5S,9aS)-4,4a,6-Trimethyl-9-oxo-2,3,4,4a,5,9-hexahydro-1aH-oxireno[8,8a]naphtho[2,3-b]furan-5-yl 2-methylpropanoate](/img/structure/B1164401.png)

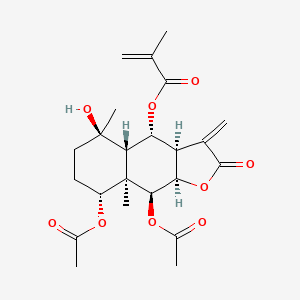

![2,2-Dimethyl-6-phenylpyrano[3,4-b]pyran-8-one](/img/structure/B1164402.png)